N-Cyclohexanecarbonylpentadecylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

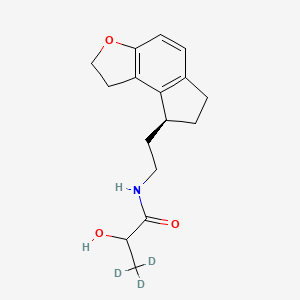

N-Cyclohexanecarbonylpentadecylamine, also known as N-pentadecyl-cyclohexanecarboxamide, is a ketone . It is an inhibitor of N-Acylethanolamine hydrolyzing acid amidase (NAAA) with an IC50 of 4.5 μM . This compound can be used in the research of inflammation and pain .

Synthesis Analysis

The synthesis of N-Cyclohexanecarbonylpentadecylamine has been described in various scientific papers . The compound has been shown to inhibit the acid amidase from rat lung with an IC50 of 4.5 microM, without inhibiting FAAH at concentrations up to 100 microM . The inhibition was reversible and non-competitive .

Molecular Structure Analysis

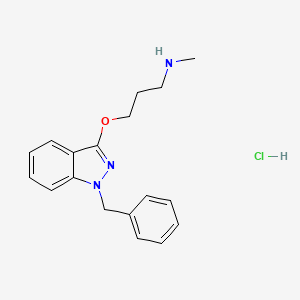

The molecular formula of N-Cyclohexanecarbonylpentadecylamine is C22H43NO . The compound has a molecular weight of 337.6 g/mol .

Chemical Reactions Analysis

N-Cyclohexanecarbonylpentadecylamine is known to inhibit the acid amidase from rat lung with an IC50 of 4.5 microM, without inhibiting FAAH at concentrations up to 100 microM . The inhibition was reversible and non-competitive . This compound also inhibited the acid amidase in intact alveolar macrophages .

Physical And Chemical Properties Analysis

N-Cyclohexanecarbonylpentadecylamine has a molecular weight of 337.6 g/mol . The compound has a XLogP3-AA of 7.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 16 . The exact mass of the compound is 337.334464995 g/mol . The compound has a topological polar surface area of 43.1 Ų . The heavy atom count is 24 .

科学的研究の応用

Inhibitor of Acid Amidase

“N-Cyclohexanecarbonylpentadecylamine” is known to be a selective inhibitor of the acid amidase . This enzyme promotes the hydrolysis of palmitoylethanolamide . The compound inhibits the acid amidase from rat lung with an IC50 of 4.5 µM, without inhibiting FAAH (fatty acid amide hydrolase) at concentrations up to 100 µM .

Biochemical Research

This compound is used in biochemical research, particularly in the study of endocannabinoids . Endocannabinoids are a group of lipids that activate the same receptors as cannabinoids, but are produced naturally by cells in the human body .

Neuroscience Research

“N-Cyclohexanecarbonylpentadecylamine” is also used in neuroscience research . It helps in understanding the role of endocannabinoids in the nervous system .

Lipid Biochemistry

This compound is used in lipid biochemistry research . It aids in the study of the roles of lipids in biology, health, and disease .

Pharmaceutical Development

“N-Cyclohexanecarbonylpentadecylamine” is used in the development of pharmaceuticals . Its inhibitory properties make it a potential candidate for drug development .

Cannabinoid Research

This compound is used in cannabinoid research . It helps in understanding the biological activity of cannabinoids and their potential therapeutic uses .

作用機序

- Acid amidase is an enzyme responsible for hydrolyzing N-acylethanolamines, including bioactive compounds like anandamide (N-arachidonoylethanolamine) .

- Unlike fatty acid amide hydrolase (FAAH), which operates at alkaline pH, this acid amidase specifically functions under acidic conditions .

- This inhibition affects downstream signaling pathways involving N-acylethanolamines, which play roles in inflammation and pain .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

将来の方向性

特性

IUPAC Name |

16-amino-1-cyclohexylhexadecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVGWQDLAVSRHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700528 |

Source

|

| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexanecarbonylpentadecylamine | |

CAS RN |

702638-84-4 |

Source

|

| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes N-Cyclohexanecarbonylpentadecylamine a useful tool in studying N-acylethanolamine metabolism?

A1: N-Cyclohexanecarbonylpentadecylamine acts as a selective inhibitor of the acid amidase responsible for degrading N-acylethanolamines like Anandamide. [] This selectivity is crucial because it allows researchers to differentiate the activity of this acid amidase from Fatty Acid Amide Hydrolase (FAAH), another enzyme involved in N-acylethanolamine hydrolysis but with an alkaline pH optimum. [] By using N-Cyclohexanecarbonylpentadecylamine, researchers can specifically inhibit the acid amidase pathway, enabling a clearer understanding of each enzyme's individual contribution to N-acylethanolamine metabolism in various tissues and cells. []

Q2: How does N-Cyclohexanecarbonylpentadecylamine inhibit the acid amidase?

A2: The research indicates that N-Cyclohexanecarbonylpentadecylamine inhibits the acid amidase in a reversible and non-competitive manner. [] This suggests that it doesn't compete with the substrate (N-acylethanolamines) for the active site. Instead, it likely binds to an allosteric site on the enzyme, altering the enzyme's conformation and hindering its catalytic activity. [] Further studies are needed to fully elucidate the exact binding mechanism and the specific interactions between N-Cyclohexanecarbonylpentadecylamine and the acid amidase.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B565537.png)

![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)